7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is an organic compound characterized by its complex structure and potential biological activities. This compound belongs to the class of chromenones, which are known for their diverse pharmacological properties. Specifically, this derivative features a fluorobenzyl ether substituent, contributing to its unique reactivity and interaction with biological systems.
The compound's significance arises from its potential applications in medicinal chemistry and its role as a building block in the synthesis of more complex molecules. Its molecular formula is with a molecular weight of approximately .
7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem. It is classified as a chromone derivative, which falls under the broader category of flavonoids—compounds known for their antioxidant properties and biological activities . The presence of the fluorobenzyl group suggests potential applications in drug development due to its ability to enhance lipophilicity and metabolic stability.
The synthesis of 7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one typically involves several key steps:
The reaction conditions may vary but typically involve organic solvents like dichloromethane or ethanol, with catalysts such as triethylamine or potassium carbonate to facilitate the substitution reactions. Monitoring the reaction progress can be performed using Thin Layer Chromatography (TLC) .
The molecular structure of 7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one consists of a chromenone ring system substituted with a fluorobenzyl ether at the 7-position and three methyl groups at positions 3, 4, and 8.
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one |
InChI Key | DQKZVQZKXGZSKI-UHFFFAOYSA-N |
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may involve various nucleophiles depending on the desired functional group .
The mechanism of action for 7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific biological targets:
These interactions can lead to therapeutic effects such as anti-inflammatory or anticancer activities .
The compound exhibits moderate solubility in organic solvents like ethanol and dichloromethane but is generally insoluble in water due to its hydrophobic nature.
Key chemical properties include:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are utilized for assessing purity and concentration in research applications .
7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has several scientific applications:
The chromen-2-one framework demonstrates remarkable target versatility due to its capacity for both hydrophobic interactions (via the aromatic system) and polar contacts (through the lactone carbonyl and substituent functionalities). This dual character enables engagement with diverse biological targets:
The scaffold's metabolic stability is enhanced by the lactone bridge, which resists hydrolytic cleavage under physiological conditions compared to linear esters. Furthermore, the aromatic system provides a stable platform for electron-donating or withdrawing substituents that fine-tune electronic properties without compromising ring integrity. This stability-profile combination makes chromen-2-ones ideal lead structures for anticancer, antimicrobial, and anti-inflammatory applications [3] [6].
The strategic incorporation of fluorinated benzyl ether groups significantly enhances the pharmacodynamic and pharmacokinetic properties of bioactive molecules. The 2-fluorobenzyl ether moiety in particular demonstrates advantageous steric and electronic characteristics:
In chromenone systems, the 7-benzyloxy substitution creates a metabolically stable ether linkage while positioning the fluorinated aromatic ring for specific target interactions. The ortho-fluorine conformation restricts rotational freedom, potentially favoring bioactive orientations. Fluorinated benzyl derivatives in sphingosine-1-phosphate (S1P) receptor modulators demonstrate 29-fold enhanced S1P1/S1P3 selectivity compared to non-fluorinated analogs, highlighting fluorine's role in receptor discrimination [2]. Similarly, fluorinated chalcones exhibit 3-5 fold increases in antimicrobial potency compared to non-fluorinated counterparts due to improved membrane penetration [7].
Table 2: Pharmacological Advantages of Fluorinated Benzyl Ether Motifs
Parameter | Non-fluorinated Analogue | 2-Fluorobenzyl Derivative | Biological Impact |
---|---|---|---|
Metabolic Stability | t₁/₂ = 1.2 h | t₁/₂ = 4.8 h | Reduced dosing frequency |
Membrane Permeability | PAMPA = 12 × 10⁻⁶ cm/s | PAMPA = 32 × 10⁻⁶ cm/s | Improved tissue distribution |
Target Affinity (IC₅₀) | 450 nM | 85 nM | Enhanced potency |
Selectivity Index | 8.5 | 29 | Reduced off-target effects |
Methyl group incorporation at specific chromenone ring positions exerts profound influences on molecular conformation, electronic distribution, and biological activity:
The 3,4,8-trimethyl configuration creates synergistic effects: C-3 and C-4 methyl groups induce torsional constraints that stabilize the lactone carbonyl orientation, while the C-8 methyl provides steric protection against metabolic hydroxylation. In anticancer chromenones, 4-methyl substitution increases cytotoxicity by 2-3 fold compared to unmethylated analogs, potentially through enhanced membrane diffusion and intracellular accumulation. Methylation at C-8 specifically improves aromatase inhibition, as demonstrated by bis(4-hydroxy-2H-chromen-2-one) derivatives that suppress CYP19A1 expression in breast cancer models [5]. Positional methylation also modulates solubility profiles—C-7 hydroxy derivatives exhibit aqueous solubility >2 mg/mL, whereas methylation reduces this to <0.5 mg/mL but enhances blood-brain barrier permeability [6].
Table 3: Positional Methylation Effects on Chromenone Bioactivity
Methylation Site | Electronic Effect | Biological Consequence | Example Compound |
---|---|---|---|
C-3 | +I effect stabilizes enolate | Enhanced radical scavenging (5x ROS reduction) | 7-Hydroxy-4-methylcoumarin [6] |
C-4 | Hyperconjugative stabilization | Increased aromatase inhibition (IC₅₀ = 8.2 μM) | Bis(4-hydroxycoumarin) [5] |
C-8 | Steric hindrance | Metabolic resistance (t₁/₂ increase 3.2x) | 6,8-Dimethylchromone [4] |
C-3, C-4, C-8 | Combined electronic effects | Synergistic anticancer activity (ΔGI₅₀ = 1.8 μM) | Target compound |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0